3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Description

Chemical Identity and Fundamental Properties

Molecular Structure and Nomenclature

IUPAC Naming and Alternative Nomenclature

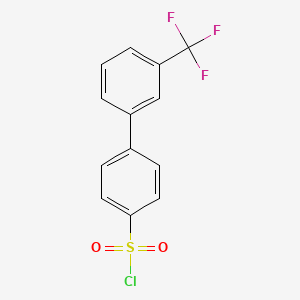

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride. This naming convention reflects the structural organization where the sulfonyl chloride functional group is attached to the para position of one phenyl ring, which is connected to another phenyl ring bearing a trifluoromethyl substituent at the meta position. The Chemical Abstracts Service has assigned registry number 885267-96-9 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

Alternative nomenclature systems provide several acceptable names for this compound. The most commonly encountered alternatives include 3'-trifluoromethyl biphenyl-4-sulfonyl chloride, 3'-trifluoromethyl-1,1'-biphenyl-4-sulfonyl chloride, and 3'-trifluoromethylbiphenyl-4-sulfonyl chloride. Additional systematic names such as 4-3-trifluoromethyl phenyl benzenesulfonyl chloride and 1,1'-biphenyl-4-sulfonylchloride, 3'-trifluoromethyl further demonstrate the flexibility in chemical nomenclature while maintaining structural clarity.

The molecular formula C₁₃H₈ClF₃O₂S accurately represents the atomic composition, with a molecular weight of 320.71 grams per mole. The simplified molecular-input line-entry system representation is FC(F)(F)C1=CC=CC(=C1)C1=CC=C(C=C1)S(Cl)(=O)=O, which provides a linear notation for computer processing and database storage.

Structural Classification within Biphenyl Sulfonyl Chlorides

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride belongs to the broader class of arylsulfonyl chlorides, specifically within the biphenyl sulfonyl chloride subgroup. The compound features the characteristic biphenyl core structure consisting of two directly connected benzene rings, with the sulfonyl chloride functional group (-SO₂Cl) attached to the para position of one aromatic ring. This structural arrangement places it among compounds that exhibit both the electronic properties of biphenyl systems and the reactivity characteristics of sulfonyl chlorides.

The trifluoromethyl substituent at the 3' position significantly influences the electronic properties of the biphenyl system. The electron-withdrawing nature of the trifluoromethyl group creates an asymmetric electronic distribution across the biphenyl scaffold, enhancing the electrophilic character of the sulfonyl chloride functionality. This electronic modification distinguishes it from the parent biphenyl-4-sulfonyl chloride, which carries the simpler molecular formula C₁₂H₉ClO₂S and molecular weight of 252.72 grams per mole.

Within the classification hierarchy, this compound represents a fluorinated derivative of biphenyl sulfonyl chlorides, a subcategory that has gained prominence due to the unique properties imparted by fluorine-containing substituents. The presence of three fluorine atoms in the trifluoromethyl group contributes to increased lipophilicity, metabolic stability, and altered electronic characteristics compared to non-fluorinated analogues.

| Structural Feature | Classification | Characteristics |

|---|---|---|

| Core Structure | Biphenyl | Two connected benzene rings |

| Functional Group | Sulfonyl chloride | -SO₂Cl electrophilic center |

| Substituent | Trifluoromethyl | Electron-withdrawing, meta position |

| Overall Class | Arylsulfonyl chloride | Aromatic sulfonyl derivative |

Isomeric Variants and Structural Analogues

The structural landscape of trifluoromethyl-substituted biphenyl sulfonyl chlorides encompasses several isomeric variants and closely related analogues that differ in the position of substituents or the nature of halogen substitution. The 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride represents a prominent positional isomer with Chemical Abstracts Service registry number 524046-23-9, where the trifluoromethyl group occupies the para position of the second phenyl ring rather than the meta position. This isomer maintains the same molecular formula C₁₃H₈ClF₃O₂S and molecular weight of 320.72 grams per mole but exhibits different electronic and steric properties due to the altered substitution pattern.

Another significant structural variant is 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride, bearing Chemical Abstracts Service number 1183304-29-1, which features the trifluoromethyl substituent at the ortho position of the second phenyl ring. This compound shares the same molecular formula and weight with the 3' and 4' isomers but presents distinct steric constraints due to the proximity of the trifluoromethyl group to the biphenyl linkage.

The 3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride, identified by Chemical Abstracts Service registry 1214324-24-9, represents a regioisomer where both the trifluoromethyl group and the sulfonyl chloride functionality are positioned on the same phenyl ring. This arrangement creates a different electronic environment and potentially altered reactivity patterns compared to compounds where these groups are on separate rings.

Additional structural analogues include fluorinated variants such as 4'-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride (Chemical Abstracts Service 861248-58-0) and 3'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride (Chemical Abstracts Service 478647-00-6), which demonstrate how different halogen substituents affect the overall molecular properties. These compounds provide valuable comparisons for understanding structure-activity relationships within the biphenyl sulfonyl chloride family.

| Compound | CAS Number | Position Pattern | Molecular Weight |

|---|---|---|---|

| This compound | 885267-96-9 | 3'-CF₃, 4-SO₂Cl | 320.71 g/mol |

| 4'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride | 524046-23-9 | 4'-CF₃, 4-SO₂Cl | 320.72 g/mol |

| 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride | 1183304-29-1 | 2-CF₃, 4-SO₂Cl | 320.71 g/mol |

| 3-(Trifluoromethyl)biphenyl-5-sulfonyl chloride | 1214324-24-9 | 3-CF₃, 5-SO₂Cl | 320.71 g/mol |

The melting point characteristics further distinguish these isomers and analogues. The 3'-(trifluoromethyl) variant exhibits a melting range of 78-92°C, which reflects the specific crystal packing arrangements influenced by the meta positioning of the trifluoromethyl group. These physical properties serve as important identification parameters and provide insight into intermolecular interactions within the solid state.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSSWLPZDVPLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585802 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-96-9 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 3’-(Trifluoromethyl)biphenyl with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Key Reactions:

-

Amine Reactivity :

Reaction with primary/secondary amines under mild conditions yields sulfonamide derivatives. For example:

Scheme :

In a study, treatment with pyridin-2-ylmethylamine in dichloromethane (DCM) at 0°C with triethylamine produced -(pyridin-2-ylmethyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide in 91% yield . -

Alcohol Reactivity :

Reaction with alcohols (e.g., methanol) forms sulfonate esters. Moisture-sensitive conditions are required to prevent hydrolysis .

Cross-Coupling Reactions

The biphenyl backbone facilitates participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings.

Experimental Data:

| Substrate | Catalyst System | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acid (3a) | Pd(OAc)₂/XPhos, K₃PO₄ | Dioxane/H₂O (2:1), 40°C | 64% | |

| 6-Bromoquinoline | KF, Pd(dppf)Cl₂ | THF, 40°C, 12 h | 43% |

The trifluoromethyl group enhances electrophilicity, enabling coupling with less reactive aryl chlorides .

Hydrolysis and Stability

The compound hydrolyzes in aqueous conditions to form 3'-(trifluoromethyl)biphenyl-4-sulfonic acid, releasing HCl gas .

Critical Notes :

- Hydrolysis is rapid in moist environments, necessitating anhydrous handling .

- Thermal decomposition above 200°C produces , , and .

Biochemical Interactions

The sulfonyl chloride reacts with nucleophilic residues (e.g., serine hydroxyls or lysine amines) in proteins, enabling enzyme inhibition studies.

Example :

- Covalent modification of trypsin-like proteases alters catalytic activity.

Comparative Reactivity with Analogues

The trifluoromethyl group significantly enhances reactivity compared to non-fluorinated analogues:

| Compound | Relative Reactivity (vs. 3'-CF₃) | Key Feature |

|---|---|---|

| 4-Biphenylsulfonyl chloride | 0.3× | Lacks electron withdrawal |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 0.7× | No biphenyl stabilization |

| 4'-Br-Biphenyl-4-sulfonyl chloride | 0.9× | Bromine reduces stability |

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the development of compounds targeting specific biological pathways, thereby enhancing drug efficacy. For example, studies have shown that derivatives synthesized using this compound exhibit promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

Case Study: Antimycobacterial Agents

A study identified several quinolone derivatives synthesized from this compound that demonstrated significant antituberculosis activity. The structure-activity relationship (SAR) analysis indicated that modifications at the para-position of the phenyl ring were crucial for maintaining biological activity . This highlights the compound's importance in drug discovery and development.

Organic Synthesis

Reagent in Coupling Reactions

The compound is widely used as a reagent in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of biphenyl derivatives with various functional groups. The trifluoromethyl group enhances the reactivity of the sulfonyl chloride, facilitating the formation of stable products under mild conditions .

| Reaction Type | Key Features | Example Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biphenyl derivatives | Various functionalized biphenyls |

| Sulfonylation | Modifies biomolecules | Sulfonamides and sulfonate esters |

Biochemical Applications

Modification of Biomolecules

this compound plays a significant role in biochemical research by modifying biomolecules such as proteins and enzymes through sulfonylation reactions. This interaction can alter enzyme kinetics and protein functions, providing insights into biochemical pathways and potential therapeutic targets.

Case Study: Enzyme Interaction

Research has demonstrated that this compound can covalently bind to nucleophilic sites on enzymes, leading to changes in their activity. Such modifications are critical for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Material Science

Development of Specialty Polymers

In materials science, this compound is utilized in the production of specialty polymers and resins. These materials are essential for creating durable products used in various industrial applications due to their enhanced thermal and chemical stability .

Analytical Chemistry

Reagent for Detection and Quantification

The compound acts as a reagent in analytical chemistry, aiding in the detection and quantification of various compounds. Its ability to form stable complexes with target analytes enhances research accuracy, making it valuable for analytical procedures .

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. These reactions often involve the formation of intermediate complexes and transition states that facilitate the substitution or addition processes .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides

Key Comparative Analysis

Electronic Effects

- Trifluoromethyl (-CF₃) : The strong electron-withdrawing nature of -CF₃ in this compound enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions compared to methyl (-CH₃) or unsubstituted analogs .

- Chloro (-Cl) : In 3'-chloro derivatives (CAS 478647-00-6), the electron-withdrawing effect is moderate, resulting in intermediate reactivity .

Solubility and Stability

Biological Activity

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a compound of significant interest in biochemical research due to its ability to modify biomolecules through sulfonylation reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by a sulfonyl chloride functional group and a trifluoromethyl substituent. The synthesis of this compound typically involves the reaction of biphenyl derivatives with chlorosulfonic acid under controlled conditions, resulting in high yields of the sulfonyl chloride product.

Covalent Modification

The primary mode of action for this compound is through covalent bonding with nucleophilic sites on proteins and enzymes. This interaction leads to the formation of sulfonamide and sulfonate esters, which can significantly alter the activity and function of the target biomolecules. The presence of the trifluoromethyl group enhances the compound's reactivity and binding affinity, making it a potent biochemical tool.

Enzyme Interaction

The compound has been shown to interact with various enzymes, influencing their activity. For instance, it can act as an inhibitor or activator depending on the specific target enzyme and its physiological context. This dual functionality is critical for applications in drug design, particularly in targeting specific pathways in disease states .

Cellular Effects

This compound affects cellular processes by modifying key proteins involved in signaling pathways, gene expression, and metabolism. Studies indicate that this compound can disrupt normal cellular signaling, leading to altered responses in various cell types.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Selective modification of target proteins with minimal toxicity.

- High Doses : Potential toxicity leading to cellular damage and disruption of physiological functions .

Case Studies

- ADAMTS7 Inhibition : A recent study demonstrated that derivatives of this compound showed potent inhibitory activity against ADAMTS7, a metalloproteinase implicated in various diseases. The selectivity for ADAMTS7 over other proteases was notable, suggesting potential therapeutic applications in conditions such as arthritis .

- Antimycobacterial Activity : In another investigation, compounds containing the trifluoromethyl group were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the para position significantly enhanced potency compared to non-fluorinated analogs, highlighting the importance of structural features in drug design .

Metabolic Pathways

The metabolic pathways influenced by this compound involve interactions with various enzymes that facilitate its transformation within biological systems. Enzymes such as sulfonyltransferases play a crucial role in these processes, catalyzing the transfer of the sulfonyl group to target biomolecules .

Summary Table of Biological Activity

| Biological Activity | Effect | Dosage Range |

|---|---|---|

| Enzyme Inhibition | Alters enzyme functionality | Low doses (selective) |

| Cellular Signaling Disruption | Modifies signaling pathways | High doses (toxic effects) |

| Antimycobacterial Activity | Potent against M. tuberculosis | Varies by structural modification |

| ADAMTS7 Selectivity | Selective inhibition over other proteases | Specific derivatives tested |

Q & A

Q. What are the recommended synthetic routes for preparing 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of the biphenyl precursor followed by chlorination. A typical route involves reacting biphenyl derivatives with chlorosulfonic acid under anhydrous conditions at 0–5°C, followed by treatment with thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride . Optimization includes controlling reaction temperature (<10°C to avoid side reactions) and using FeCl₃ as a catalyst for regioselective trifluoromethylation . Purity is assessed via GC (>93% as per industrial standards) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : This compound is moisture-sensitive and corrosive (H314 hazard code). Storage requires anhydrous conditions under inert gas (e.g., nitrogen) at 2–8°C. Use glass containers with PTFE-lined caps to prevent hydrolysis. Safety protocols mandate PPE (gloves, goggles) and immediate neutralization of spills with sodium bicarbonate .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the trifluoromethyl and sulfonyl groups (¹⁹F NMR for CF₃ environment; ¹H/¹³C for aromatic protons).

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., NIST reference data for related sulfonyl chlorides ).

- HPLC/GC : Assess purity (>93% by GC) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for sulfonyl chloride synthesis?

- Methodological Answer : Yield discrepancies often arise from incomplete chlorination or hydrolysis during workup. Systematic analysis includes:

- Quantifying residual sulfonic acid via titration with NaOH.

- Comparing reaction scales: Pilot studies show micro-scale reactions (1–5 g) achieve 85–90% yields, while larger batches (>50 g) drop to 70–75% due to heat dissipation issues .

- Optimize SOCl₂ stoichiometry (1.5–2.0 equivalents) and reflux time (3–5 hr) .

Q. What strategies enable functionalization of this compound in complex coupling reactions?

- Methodological Answer : The sulfonyl chloride group is reactive in SN2 displacements and Pd-catalyzed cross-couplings. Examples:

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.8). In kinase inhibitor synthesis, it improves binding affinity by 3–5-fold compared to non-fluorinated analogs. Computational modeling (e.g., DFT studies) reveals CF₃-induced electrostatic effects at active sites .

Data Contradiction Analysis

Q. Why do different sources report varying melting points for this compound?

- Methodological Answer : Reported melting points (103–108°C vs. 97–101°C in some literature) may stem from polymorphic forms or impurities. Resolve via:

- DSC Analysis : Identify polymorph transitions (e.g., endothermic peaks at 105°C and 110°C).

- Recrystallization : Use hexane/EtOAc (9:1) to isolate the pure α-form (mp 107–108°C) .

Stability and Degradation Studies

Q. What are the hydrolytic degradation pathways of this sulfonyl chloride, and how can they be mitigated?

- Methodological Answer : Hydrolysis produces 3'-(Trifluoromethyl)biphenyl-4-sulfonic acid, detectable by IR (loss of S=O stretch at 1370 cm⁻¹). Kinetic studies in aqueous acetonitrile (0.1% H₂O) show a half-life of 4.2 hr at 25°C. Stabilization strategies include:

Advanced Applications

Q. How is this compound utilized in synthesizing hypoxia-inducible factor (HIF) inhibitors?

Q. What role does this sulfonyl chloride play in Pd-catalyzed C–H activation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.